molecular formula C9H10N2O B3091173 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 1217032-15-9

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B3091173
CAS No.: 1217032-15-9
M. Wt: 162.19 g/mol
InChI Key: MNAAVHWPNAIDDG-UHFFFAOYSA-N
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Description

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C₉H₁₀N₂O. It is a derivative of benzimidazole, characterized by a fused benzene and imidazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with methyl formate under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2-Hydroxybenzimidazole
  • N,N’-(1,2-Phenyleneurea)

Comparison: Compared to these similar compounds, 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Overview

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. Its molecular formula is C₉H₁₀N₂O, and it has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Target Interactions : The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Benzimidazole derivatives are known to modulate enzyme activity and receptor function through specific binding interactions.

Biochemical Pathways : This compound influences several biochemical pathways. Its mechanism often involves the inhibition of critical enzymes or modulation of signaling pathways that are pivotal in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis by increasing levels of pro-apoptotic proteins (caspase-3 and caspase-8) while decreasing anti-apoptotic proteins (Bcl-2) in cancer cells .

Case Study Data :

Cell LineGI50 (µM)Cell Inhibition (%)
SK-MEL-28 (Melanoma)1.2099.35
Non-Small Cell Lung Cancer-88.04
Colon Cancer-77.14
CNS Cancer-80.07
Ovarian Cancer-85.41

The compound displayed potent activity against multiple types of cancer cells, indicating its broad therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and exhibited significant inhibitory effects. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Research Findings

Recent research has focused on the synthesis and characterization of this compound as well as its analogs. Studies have indicated that the introduction of a methyl group enhances binding affinity to target proteins involved in cancer progression, such as RAF kinase .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure TypeNotable Activity
2-BenzimidazolinoneBenzimidazoleAntimicrobial
2-BenzimidazololBenzimidazoleAnticancer
5-Methyl-1H-benzo[d]imidazol-2(3H)-oneBenzimidazole DerivativeAntiproliferative

This table highlights how structural modifications influence biological activity and specificity towards different targets .

Properties

IUPAC Name

4,5-dimethyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAAVHWPNAIDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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